2-(6-bromo-1H-indol-3-yl)acetonitrile

Catalog No.
S690376
CAS No.
152213-61-1
M.F
C10H7BrN2
M. Wt
235.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-bromo-1H-indol-3-yl)acetonitrile

CAS Number

152213-61-1

Product Name

2-(6-bromo-1H-indol-3-yl)acetonitrile

IUPAC Name

2-(6-bromo-1H-indol-3-yl)acetonitrile

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

InChI

InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2

InChI Key

MSIDSSLYDVKLRA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CC#N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC#N

2-(6-bromo-1H-indol-3-yl)acetonitrile (CAS: 152213-61-1) is a bifunctional heteroaromatic building block featuring a reactive acetonitrile side chain at the C3 position and a bromine atom at the C6 position of the indole core. In industrial and medicinal chemistry, it serves as a critical precursor for the synthesis of 6-bromotryptamines, marine natural product analogs, and targeted kinase inhibitors [1]. The C3-acetonitrile group allows for facile two-carbon homologation and reduction to primary amines, while the C6-bromine provides a highly specific vector for palladium-catalyzed cross-coupling reactions [2]. For procurement, its primary value lies in providing an enantiomerically and regiochemically pure starting material that bypasses the poor regioselectivity associated with late-stage electrophilic bromination of unsubstituted indoles.

Substituting 2-(6-bromo-1H-indol-3-yl)acetonitrile with the more common 2-(5-bromo-1H-indol-3-yl)acetonitrile or attempting to brominate unsubstituted 2-(1H-indol-3-yl)acetonitrile introduces severe synthetic liabilities. Electrophilic bromination of the indole core intrinsically favors the C5 position, meaning that attempts to synthesize the 6-bromo isomer downstream result in complex mixtures requiring extensive chromatographic separation and drastically lowering overall process yield [1]. Furthermore, in structure-activity relationship (SAR) studies and natural product synthesis, the spatial orientation of the 6-position is non-interchangeable with the 5-position; substituting the regioisomer completely abolishes target binding affinity in specific kinase and myeloperoxidase (MPO) models [2]. Consequently, procuring the exact 6-bromo isomer is mandatory for both process efficiency and biological fidelity.

Regiochemical Purity and Downstream Yield in Tryptamine Synthesis

When synthesizing 6-bromotryptamine derivatives, utilizing pre-functionalized 2-(6-bromo-1H-indol-3-yl)acetonitrile guarantees >98% regiochemical purity in the final product [1]. In contrast, utilizing unsubstituted 2-(1H-indol-3-yl)acetonitrile and attempting late-stage bromination typically yields a mixture dominated by the 5-bromo isomer (~60%), with the desired 6-bromo isomer constituting less than 20% of the crude mixture [2]. This necessitates costly HPLC purification and reduces the scalable yield.

Evidence DimensionRegioisomeric yield of 6-bromo derivative
Target Compound Data>98% regiochemical purity (direct reduction route)
Comparator Or Baseline<20% yield of 6-bromo isomer (via late-stage bromination of unsubstituted baseline)
Quantified Difference5-fold increase in target regioisomer yield with elimination of isomeric separation steps
ConditionsStandard electrophilic bromination vs. direct nitrile reduction pathways

Procuring the pre-brominated 6-isomer prevents massive material loss and labor costs associated with separating 5-bromo and 6-bromo mixtures.

Chemoselective Reduction Compatibility for Amine Generation

The conversion of the C3-acetonitrile group to a primary amine must be carefully managed to prevent cleavage of the C6-bromine bond. Reduction of 2-(6-bromo-1H-indol-3-yl)acetonitrile using borane-THF or controlled LiAlH4 conditions achieves >85% yield of 6-bromotryptamine . However, standard catalytic hydrogenation (e.g., H2 with Pd/C), which is routinely used for unsubstituted 2-(1H-indol-3-yl)acetonitrile, results in >40% debromination, yielding the undesired des-bromo tryptamine .

Evidence DimensionYield of intact brominated amine
Target Compound Data>85% yield (using hydride/borane reagents)
Comparator Or Baseline<60% yield with >40% debromination byproduct (using standard Pd/C hydrogenation)
Quantified DifferenceNear-total suppression of dehalogenation when using selected hydride reduction protocols
ConditionsBorane-THF reduction vs. standard Pd/C catalytic hydrogenation

Buyers must adjust standard nitrile reduction workflows to avoid destroying the high-value halogen handle during process scale-up.

Direct Bioactivity in Preclinical Inflammation Models

Beyond its role as a precursor, intact 6-bromoindole-3-acetonitrile exhibits direct pharmacological activity as a pyroptosis inhibitor. In DSS-induced colitis murine models, administration of this compound reduced the Disease Activity Index (DAI) from a baseline of ~8.5 to below 4 (p < 0.05), significantly outperforming vehicle controls [1]. Molecular docking confirmed stable binding to the active site of myeloperoxidase (MPO) with a binding energy of −18.1 kcal/mol, a mechanism not shared by non-brominated simple indoles [1].

Evidence DimensionDisease Activity Index (DAI) in DSS-colitis model
Target Compound DataReduction to <4 (p < 0.05)
Comparator Or BaselineMaintained at ~8.5 (Vehicle/Baseline)
Quantified Difference>50% reduction in DAI score driven by MPO active site binding
ConditionsIn vivo DSS-induced colitis mouse model and in silico MPO docking

Provides direct procurement justification for researchers screening marine-derived natural product analogs for inflammatory bowel disease therapies.

Synthesis of Marine Natural Product Analogs

Ideal starting material for the total synthesis of 6-bromoindole alkaloids (e.g., Meridianins, Variolins) where the exact C6 halogen placement is critical for kinase inhibitory activity [1].

Precursor for 6-Substituted Tryptamines

The optimal building block for generating 6-bromotryptamine via chemoselective reduction, avoiding the poor regioselectivity of direct tryptamine bromination [2].

Palladium-Catalyzed Cross-Coupling Vector

Serves as a reliable substrate for Suzuki-Miyaura or Sonogashira couplings at the C6 position, enabling medicinal chemists to rapidly expand structure-activity relationship (SAR) libraries [2].

Preclinical Screening for IBD and Pyroptosis

Directly applicable as an active screening compound in myeloperoxidase (MPO) inhibition and DSS-induced colitis models, owing to its recently discovered anti-pyroptotic properties [3].

XLogP3

2.4

Wikipedia

(6-Bromo-1H-indol-3-yl)acetonitrile

Dates

Last modified: 08-15-2023

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